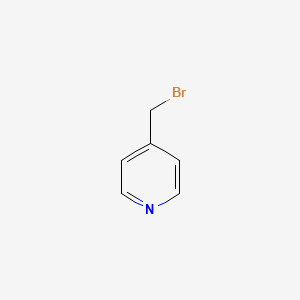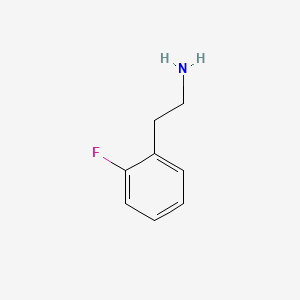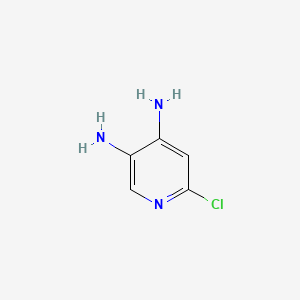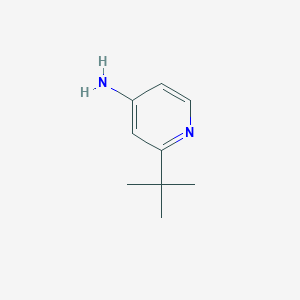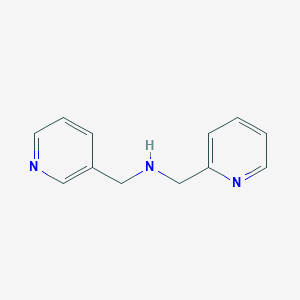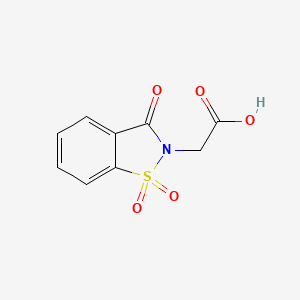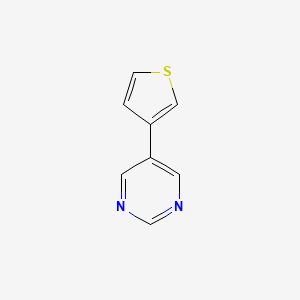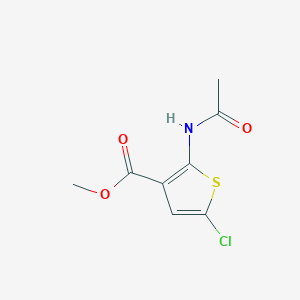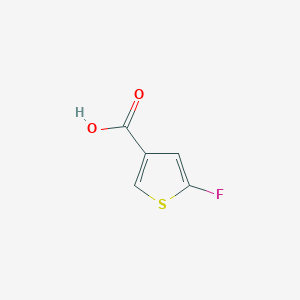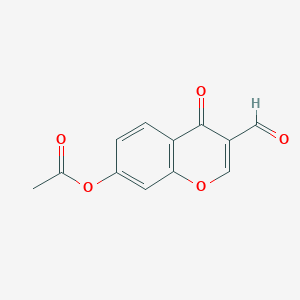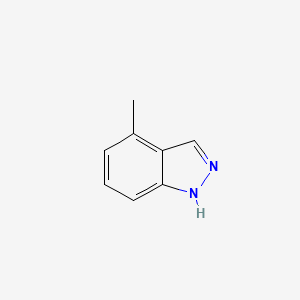
4-methyl-1H-indazole
概要
説明
4-Methyl-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The 4-methyl derivative of 1H-indazole is characterized by a methyl group attached to the fourth position of the indazole ring. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties .
作用機序
Target of Action
4-Methyl-1H-indazole is a type of indazole derivative. Indazole-containing compounds have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .
Mode of Action
Indazole derivatives in general have been found to inhibit, regulate, and/or modulate various kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives have been found to interact with various biochemical pathways, particularly those involving kinases . The inhibition, regulation, and/or modulation of these kinases can lead to downstream effects that can be beneficial in the treatment of various diseases .
Result of Action
One study found that an indazole derivative exhibited promising inhibitory effects against human cancer cell lines . This compound affected apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-(methylamino)benzonitrile with an organometallic reagent, followed by a copper(II) acetate-catalyzed reaction to form the N-N bond in dimethyl sulfoxide under an oxygen atmosphere . Another method includes the reductive cyclization of 2-azidobenzaldehydes with amines, which can be performed without a catalyst or solvent .
Industrial Production Methods: Industrial production of this compound typically employs metal-catalyzed synthesis due to its efficiency and high yield. Transition metal catalysts such as copper and silver are commonly used to facilitate the cyclization reactions. These methods are preferred in industrial settings as they minimize the formation of undesirable byproducts and ensure consistent product quality .
化学反応の分析
Types of Reactions: 4-Methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions such as halogenation, nitration, and sulfonation are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed:
Oxidation: Oxides of this compound.
Reduction: Reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
4-Methyl-1H-indazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: this compound is utilized in the production of agrochemicals and dyes.
類似化合物との比較
- 1H-Indazole
- 2H-Indazole
- Various substituted indazoles
特性
IUPAC Name |
4-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-2-4-8-7(6)5-9-10-8/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGYULIGJXJLRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356244 | |
| Record name | 4-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3176-63-4 | |
| Record name | 4-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic data is available for 4-Methyl-1H-Indazole-5-Boronic acid, and how does it contribute to understanding its structure?
A1: [] The research utilizes Nuclear Magnetic Resonance (NMR) spectroscopy and Gauge-Including Atomic Orbitals (GIAO) calculations to determine the experimental and theoretical 1H and 13C NMR chemical shifts for this compound-5-Boronic acid. This data helps confirm the structure of the molecule and provides insights into the electronic environment around each atom. [] Additionally, the study utilizes vibrational spectroscopy alongside Density Functional Theory (DFT) simulations. This combination allows for the assignment of vibrational modes, providing further confirmation of the molecular structure. These techniques are crucial in understanding the structure-activity relationship of this compound.
Q2: What are the potential applications of this compound-5-Boronic acid based on its structure?
A2: Although the provided research focuses mainly on structural characterization, the presence of the boronic acid group suggests potential applications in several areas:
- Cross-coupling reactions: Boronic acids, including this compound-5-Boronic acid, are widely used in Suzuki-Miyaura cross-coupling reactions. [] This reaction allows for the formation of carbon-carbon bonds between an organoboron compound like this compound-5-Boronic acid and a halide, typically in the presence of a palladium catalyst. This reaction has significant implications for synthesizing complex molecules, particularly in pharmaceutical and materials science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


